(E)-2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)-N'-(2-fluorobenzylidene)acetohydrazide
Description
Properties
IUPAC Name |
2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21ClFN3O2/c31-23-12-15-28-26(16-23)25(20-6-2-1-3-7-20)17-29(34-28)21-10-13-24(14-11-21)37-19-30(36)35-33-18-22-8-4-5-9-27(22)32/h1-18H,19H2,(H,35,36)/b33-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMBJONBFHETOD-DPNNOFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)OCC(=O)NN=CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)OCC(=O)N/N=C/C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)-N'-(2-fluorobenzylidene)acetohydrazide is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications, drawing from diverse research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C24H21ClF N3O2
- Key Functional Groups: Quinoline moiety, phenoxy group, hydrazide functional group.
The unique arrangement of these functional groups contributes to the compound's biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies utilizing the sulforhodamine B (SRB) assay have shown that derivatives of quinoline can inhibit the growth of various cancer cell lines, including human colon adenocarcinoma (HT-29) cells. For instance, compounds with structural similarities have demonstrated growth inhibitory doses (GI50) below 11 μM against HT-29 cells .
Table 1: Anticancer Activity of Similar Compounds
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| A4 | HT-29 | <11 | Enzyme inhibition |
| A9 | HT-29 | <11 | DNA intercalation |
| A11 | Various | Variable | ROS generation |
Antimicrobial Activity
The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for new antimicrobial therapies. The mechanism likely involves interference with microbial cell wall synthesis and metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Intercalation: The quinoline core allows the compound to intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis in cancer cells has been observed .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of Quinoline Core: Synthesized via cyclization reactions involving aniline derivatives.
- Phenoxy Linkage: Achieved through nucleophilic substitution reactions.
- Hydrazide Formation: Finalized by condensing the phenoxy-substituted quinoline with acetohydrazide under acidic conditions.
Purification techniques such as recrystallization or chromatography are often employed to enhance yield and purity.
Study on Anticonvulsant Activity
In addition to anticancer properties, related compounds have been tested for anticonvulsant activity using models like maximal electroshock (MES). Compounds exhibiting significant protective effects in MES tests were identified, indicating potential for treating epilepsy .
Table 2: Anticonvulsant Activity Results
| Compound | Dose (mg/kg) | MES Protection (%) |
|---|---|---|
| 19 | 100 | 75 |
| 20 | 300 | 85 |
| 24 | 300 | 90 |
Scientific Research Applications
4-(6-Chloro-4-phenylquinolin-2-yl)phenol
4-(6-Chloro-4-phenylquinolin-2-yl)phenol is a chemical compound with the molecular formula C21H14ClNO . It has a molecular weight of 331.8 g/mol .
Identifiers:
- PubChem CID: 2872455
- IUPAC Name: 4-(6-chloro-4-phenylquinolin-2-yl)phenol
- InChI: InChI=1S/C21H14ClNO/c22-16-8-11-20-19(12-16)18(14-4-2-1-3-5-14)13-21(23-20)15-6-9-17(24)10-7-15/h1-13,24H
- InChIKey: ZUYIMYFAXXFUHD-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)O
- ChEMBL ID: CHEMBL3125344
Synonyms:
(E)-2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)-N'-(2-fluorobenzylidene)acetohydrazide
This compound is an organic compound with a quinoline moiety, a phenoxy group, and a hydrazide functional group. Its molecular formula is C24H21ClFN3O2, containing chlorine, fluorine, nitrogen, and oxygen atoms. this compound's applications are primarily in medicinal chemistry. It may serve in interaction studies to determine binding affinity to biological macromolecules, such as proteins and enzymes.
Synthesis:
The synthesis of this compound involves several steps, and each step must be optimized for yield and purity, frequently requiring purification techniques such as recrystallization or chromatography.
Structural Similarities:
Several compounds exhibit structural similarities to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Chloroquinoline | Chlorine-substituted quinoline | Antimicrobial |
| Phenylhydrazine | Simple hydrazine derivative | Anticancer |
| 2-Fluorobenzaldehyde | Fluorinated aromatic aldehyde | Enzyme inhibitor |
| 4-Aminoquinoline | Amino group on quinoline | Antimalarial |
2-(6-Chloro-4-phenylquinazolin-2-yl)phenol
2-(6-Chloro-4-phenylquinazolin-2-yl)phenol is a chemical compound with the molecular formula C20H13ClN2O .
Identifiers:
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(5-Methoxypyridin-3-yl)ethanone (CAS 886364-74-5): Differs by lacking the hydroxyl group at position 3. Molecular weight: 151.16 g/mol (vs. ~167.16 g/mol for the target compound, assuming hydroxyl addition). The absence of the hydroxyl group reduces polarity and hydrogen-bonding capacity, likely increasing lipophilicity .
- 1-(5-Hydroxypyridin-2-yl)ethanone (CAS 67310-56-9): Hydroxyl at position 5 and acetyl at position 2. Positional differences alter electronic distribution; the para relationship between hydroxyl and acetyl groups may enhance resonance stabilization compared to the target compound’s meta arrangement .
- 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone (CAS 1203499-64-2): Methoxy at position 2 and methyl at position 4. Steric hindrance from methyl and methoxy groups could reduce reactivity compared to the target compound’s hydroxyl-methoxy combination .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted Solubility |
|---|---|---|---|
| Target Compound | ~167.16 | 3-OH, 5-OCH₃, 4-COCH₃ | Moderate (polar) |
| 1-(5-Methoxypyridin-3-yl)ethanone | 151.16 | 5-OCH₃, 3-COCH₃ | Low (non-polar) |
| 1-(5-Hydroxypyridin-2-yl)ethanone | 151.15 | 5-OH, 2-COCH₃ | High (polar) |
Commercial and Practical Considerations
- Availability: Methoxy-substituted analogs (e.g., 1-(5-Methoxypyridin-3-yl)ethanone) are commercially available at ~$400/g (), whereas the hydroxylated target compound may require custom synthesis, increasing cost.
- Stability : The hydroxyl group increases susceptibility to oxidation, necessitating inert storage conditions compared to methoxy analogs .
Q & A
Basic: What synthetic routes are commonly employed for preparing (E)-2-(4-(6-chloro-4-phenylquinolin-2-yl)phenoxy)-N'-(2-fluorobenzylidene)acetohydrazide?
Answer:
The compound is typically synthesized via a multi-step condensation process. A key step involves refluxing 2-(4-fluorophenyl)acetohydrazide with 2-fluorobenzaldehyde in ethanol under acidic conditions (e.g., catalytic HCl) to form the hydrazone moiety . For the quinoline core, Suzuki-Miyaura cross-coupling or Ullmann-type reactions may be used to attach the 6-chloro-4-phenylquinolin-2-yl group to the phenoxyacetate precursor. Post-synthetic purification often employs recrystallization from ethanol or methanol, monitored by TLC/HPLC to confirm purity (>95%) .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are widely used to resolve crystal structures, with hydrogen atoms refined freely using difference Fourier maps. Data collection typically requires single crystals diffracting at ~0.8 Å resolution .
- NMR spectroscopy : H and C NMR (in DMSO- or CDCl) confirm regiochemistry, with key signals including the hydrazone NH (~10.5 ppm) and aromatic protons (7.0–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 518.12) .
Advanced: How can hydrogen-bonding patterns influence crystallization and stability?
Answer:
Graph set analysis (e.g., Etter’s formalism) reveals that intermolecular N–H···O and C–H···F interactions stabilize the crystal lattice. For example, N–H (0.89 Å) forms a motif with carbonyl oxygen, while C–F···H–C contacts contribute to layered packing . Such interactions can be perturbed by solvent polarity, affecting crystal morphology and solubility. Computational tools like Mercury (CCDC) or CrystalExplorer model these networks .
Advanced: How do structural modifications impact biological activity in SAR studies?
Answer:
- Quinoline substitution : Introducing electron-withdrawing groups (e.g., 6-Cl) enhances cytotoxicity by modulating DNA intercalation or kinase inhibition (e.g., casein kinase 2) .
- Hydrazone flexibility : The (E)-configuration is critical for binding; isomerization to (Z) reduces activity by ~70% in antiproliferative assays .
- Fluorine positioning : 2-Fluorobenzylidene improves metabolic stability compared to 3- or 4-fluoro analogs, as shown in microsomal stability assays (t > 2 hrs) .
Advanced: How can researchers resolve contradictions in solubility data across studies?
Answer:
Discrepancies often arise from polymorphic forms or solvent history. Strategies include:
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.
- Thermal analysis : DSC/TGA identifies polymorph transitions (e.g., endothermic peaks at 180–200°C) .
- Co-solvent systems : PEG-400/water (1:1) increases solubility 5-fold for in vivo assays .
Advanced: What computational methods are used to predict binding modes?
Answer:
- Molecular docking : AutoDock Vina or Glide models interactions with targets (e.g., quinoline binding to DNA grooves; ΔG ≈ -9.5 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, with RMSD < 2.0 Å indicating robust binding .
- QM/MM : Gaussian 16 calculates charge distribution on the hydrazone moiety, correlating with redox activity in cytotoxicity assays .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Answer:
- Catalyst optimization : Replace HCl with p-toluenesulfonic acid (10 mol%) to improve hydrazone formation yield from 45% to 72% .
- Microwave-assisted synthesis : Reduce reaction time from 4 hrs to 30 mins at 100°C, maintaining >90% purity .
- Workup modifications : Use liquid-liquid extraction (ethyl acetate/water) instead of filtration to recover intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
